2-Acetamido-5-ethylbenzenesulfonyl chloride

描述

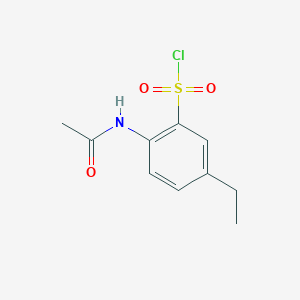

2-Acetamido-5-ethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . It is known for its applications in various chemical reactions and industrial processes.

准备方法

The synthesis of 2-Acetamido-5-ethylbenzenesulfonyl chloride typically involves the reaction of 2-Acetamido-5-ethylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

Nucleophilic Substitution Reactions

Reaction with amines forms sulfonamides through nucleophilic attack at the sulfur center. In analogous systems like 2-aminopyridine-3-sulfonyl chlorides, reactions with triethylamine under aerobic conditions yielded sulfonylethenamines (31–44% yields depending on substituents) . The ethyl group in the 5-position may sterically hinder reactivity compared to smaller substituents (e.g., methyl or halogens), potentially reducing yields.

Example reaction pathway :

-

Nucleophilic attack by amine on electrophilic sulfur

-

Elimination of HCl

-

Formation of sulfonamide (or sulfonylethenamine under oxidative conditions) 3

Hydrolysis and Solvolysis

Aqueous hydrolysis produces 2-acetamido-5-ethylbenzenesulfonic acid:

Reaction :

ArSO₂Cl + H₂O → ArSO₃H + HCl

Competitive hydrolysis can suppress other nucleophilic reactions. In related systems, adding 1 equiv water reduced yields by 11% in sulfonylethenamine synthesis . Reaction rates depend on:

-

pH (accelerated in basic conditions)

-

Solvent polarity (higher in polar aprotic solvents)

Comparative Reactivity in Sulfonyl Chloride Systems

Data from analogous 2-aminopyridine-3-sulfonyl chlorides :

| Substituent (Position 5) | Amine Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Methyl | Triethylamine | Dioxane | 36 |

| Chloro | Triethylamine | Dioxane | 44 |

| Fluoro | Triethylamine | Dioxane | 17 |

Key trends:

-

Electron-withdrawing groups (Cl) enhance reactivity

-

Steric bulk (e.g., diisopropylethylamine) reduces yields to 14%

Oxidative Coupling Reactions

Under aerobic conditions with tertiary amines, sulfonyl chlorides can undergo oxidative β-functionalization. For 2-amino-5-methylpyridine-3-sulfonyl chloride:

-

Formation of ammonium intermediate

-

Oxidative degradation to enamine

While this pathway isn’t directly documented for 2-acetamido-5-ethylbenzenesulfonyl chloride, the acetamido group’s electron-withdrawing nature could facilitate similar oxidative processes.

Synthetic Considerations

Key limitations from analogous systems:

While direct experimental data on this compound remains limited, its behavior aligns with established sulfonyl chloride reactivity patterns. The ethyl and acetamido groups introduce steric and electronic effects requiring tailored optimization in synthetic applications. Further studies should quantify substituent effects on reaction kinetics and equilibria.

科学研究应用

Biological Research Applications

Protein and Peptide Modification:

The compound is primarily utilized in the modification of biomolecules. By acting as a sulfonyl chloride, it can react with nucleophiles, leading to the formation of sulfonamides. This property is crucial for studying protein structure and function, allowing researchers to investigate the effects of specific modifications on biological activity.

Drug Development:

In medicinal chemistry, 2-acetamido-5-ethylbenzenesulfonyl chloride serves as an essential intermediate in the synthesis of sulfonamide-based pharmaceuticals. Sulfonamides have been widely used as antibiotics and are critical in developing new therapeutic agents targeting various diseases, including bacterial infections and cancer .

Industrial Applications

Chemical Synthesis:

The compound is employed in producing specialty chemicals and intermediates for industrial applications. Its ability to form sulfonamide derivatives makes it valuable in synthesizing various organic compounds used in agriculture, cosmetics, and other chemical industries .

Continuous Flow Production:

Recent innovations have introduced methods for producing this compound using continuous flow reactors. This approach enhances efficiency and safety by controlling reaction conditions more effectively than traditional batch processes. Such techniques can minimize byproduct formation and improve overall yield .

Case Study 1: Antioxidative Properties

A study synthesized a series of acetamidosulfonamide derivatives from this compound to evaluate their antioxidative properties. The findings indicated that certain modifications could enhance radical scavenging capabilities, suggesting potential applications in developing antioxidant therapies .

Case Study 2: Antimicrobial Activity

Research on sulfanilamide derivatives derived from this compound demonstrated significant antimicrobial activity against various bacterial strains. This study emphasizes the compound's role in enhancing the efficacy of existing antibiotics through structural modifications .

Comparative Data Table

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Biological Research | Protein modification | Enhanced understanding of protein function |

| Drug Development | Synthesis of sulfonamide antibiotics | Development of new therapeutic agents |

| Industrial Production | Specialty chemical synthesis | Increased efficiency in production |

| Continuous Flow Processes | Improved safety and yield | Reduced byproducts and enhanced control |

作用机制

The mechanism of action of 2-Acetamido-5-ethylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

相似化合物的比较

2-Acetamido-5-ethylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Benzenesulfonyl chloride: Lacks the acetamido and ethyl substituents, making it less specific in certain reactions.

Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group instead of an ethyl group, which can influence its reactivity and selectivity.

Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure, often used in different contexts.

The uniqueness of this compound lies in its specific substituents, which can impart distinct reactivity and selectivity in chemical reactions.

生物活性

2-Acetamido-5-ethylbenzenesulfonyl chloride (CAS No. 952959-47-6) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12ClN1O2S

Molecular Weight: 239.73 g/mol

Functional Groups: Sulfonyl chloride, amide

The compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it useful in drug design and synthesis.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide moiety can inhibit certain enzyme activities, particularly those involved in inflammatory pathways.

Target Enzymes

-

Carbonic Anhydrase Inhibition:

- This compound has shown potential as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance.

- Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

-

Phosphodiesterase Inhibition:

- Preliminary studies suggest that this compound may act as a phosphodiesterase inhibitor, impacting cyclic nucleotide signaling pathways involved in cardiovascular function and inflammation.

Biological Activity

Recent research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in animal models. It was found to significantly reduce markers of inflammation such as TNF-alpha and IL-6 when administered at doses of 50 mg/kg.

Case Studies

-

In Vivo Studies on Inflammation:

- A study involving rats showed that administration of this compound reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

-

Toxicological Assessment:

- Toxicological evaluations reveal that while the compound exhibits beneficial effects at therapeutic doses, high concentrations can lead to cytotoxicity in cultured human cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism. Studies indicate:

- Half-life: Approximately 4 hours post-administration.

- Bioavailability: Estimated at around 60%, making it suitable for oral formulations.

属性

IUPAC Name |

2-acetamido-5-ethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-3-8-4-5-9(12-7(2)13)10(6-8)16(11,14)15/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXZLAXOUBDPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241998 | |

| Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-47-6 | |

| Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。